ethyl 2-(5-methyl-1,2-oxazole-3-amido)benzoate
Overview
Description
Ethyl 2-(5-methyl-1,2-oxazole-3-amido)benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methyl-1,2-oxazole-3-amido)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as cesium carbonate, to form the oxazole ring . The resulting oxazole derivative can then be further functionalized to introduce the ester and amido groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-1,2-oxazole-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can produce oxazolines.
Scientific Research Applications
Ethyl 2-(5-methyl-1,2-oxazole-3-amido)benzoate has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used as a scaffold for the development of new drugs.
Materials Science: The compound can be used in the synthesis of functional materials, such as polymers and dyes, due to its unique chemical structure.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-1,2-oxazole-3-amido)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate: Another oxazole derivative with similar structural features.
2,5-disubstituted oxazoles: These compounds share the oxazole ring but have different substituents at the 2 and 5 positions.
Uniqueness
Ethyl 2-(5-methyl-1,2-oxazole-3-amido)benzoate is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties. Its combination of an ester, amido, and oxazole moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-19-14(18)10-6-4-5-7-11(10)15-13(17)12-8-9(2)20-16-12/h4-8H,3H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYNAKGBQZWHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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